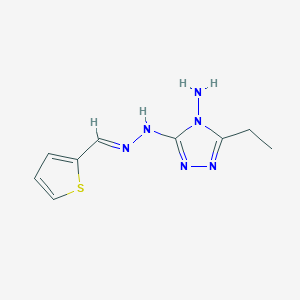
Thiophene-2-carboxaldehyde, (4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N3-(thiophen-2-ylmethylideneamino)-1,2,4-triazole-3,4-diamine is a member of triazoles.
Scientific Research Applications
Efficient Synthesis and Structural Studies
- The compound Thiophene-2-carboxaldehyde, (4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazone has been used in the synthesis of complex heterocyclic compounds. For instance, it has been involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing its utility in creating structurally diverse molecules (Sun, Huang, & Ding, 2010). Additionally, this compound is used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Sekily et al., 2017).
Antibacterial and Antifungal Applications
- Some derivatives of this compound have shown promising antibacterial and antifungal properties. Specific compounds exhibited significant activity against bacterial strains, notably gram-negative bacteria like E. coli, as well as against some fungi (Mabkhot et al., 2017). This highlights the potential of these compounds in developing new antimicrobial agents.
Potential in Antifungal Agent Development
- Further research into novel triazol compounds containing a thiophen ring indicated potential as antifungal agents. These studies not only contribute to the characterization of new compounds but also emphasize the compound's potential in medicinal chemistry, especially in developing antifungal treatments (Ünver et al., 2010).
Anticancer Activity and Binding Studies
- Some derivatives of Thiophene-2-carboxaldehyde have demonstrated significant anticancer activities. The binding of these compounds to carrier proteins like Human Serum Albumin (HSA) has been a subject of study, indicating their potential in cancer therapy (Shareef et al., 2016).
properties
Molecular Formula |
C9H12N6S |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H12N6S/c1-2-8-12-14-9(15(8)10)13-11-6-7-4-3-5-16-7/h3-6H,2,10H2,1H3,(H,13,14)/b11-6+ |
InChI Key |
ZPURJGAZDHFZJW-IZZDOVSWSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=CS2 |
SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CS2 |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



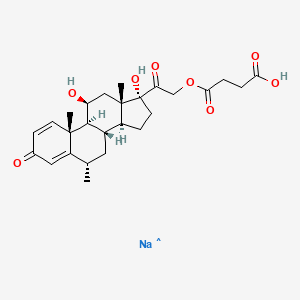

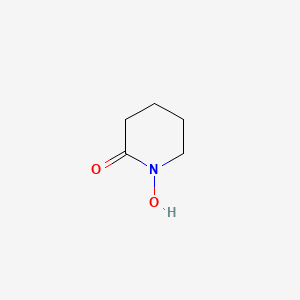
![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
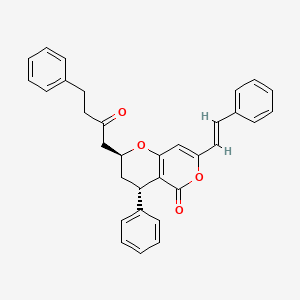

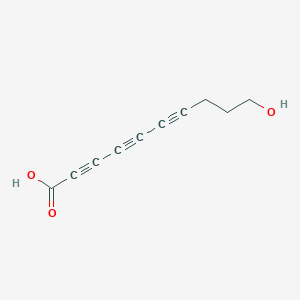
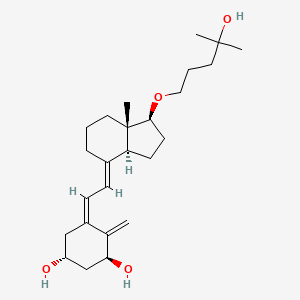
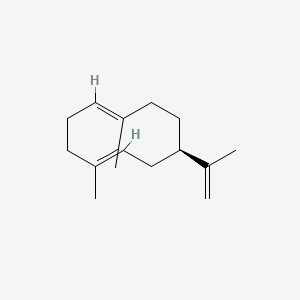
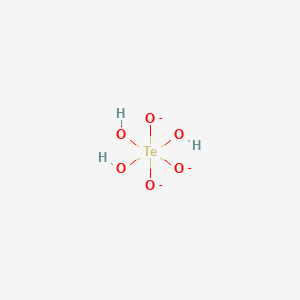
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)

